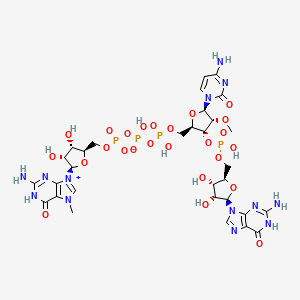

m7GpppCmpG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43N13O25P4 |

|---|---|

Molecular Weight |

1121.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |

InChI Key |

GYMXHCGBIYDECO-LFTIVBHHSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The m7GpppCmpG Cap: A Linchpin in mRNA Function for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5' cap of messenger RNA (mRNA) is a critical determinant of its fate within the cell, profoundly influencing its translation, stability, and interaction with the innate immune system. Among the various cap structures, the Cap-1 structure, and specifically those with a 2'-O-methylated cytidine as the first transcribed nucleotide (m7GpppCmpG), has garnered significant attention in the development of mRNA-based therapeutics. This guide provides a comprehensive technical overview of the multifaceted functions of the this compound cap, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Functions of the this compound Cap in mRNA

The this compound cap, a modification where a 7-methylguanosine (m7G) is linked via a 5'-5' triphosphate bridge to a 2'-O-methylated cytidine (Cm) followed by a guanosine (G), plays a pivotal role in three fundamental aspects of mRNA biology:

-

Initiation of Translation: The cap structure is the primary recognition site for the eukaryotic initiation factor 4E (eIF4E), the cap-binding protein. This interaction is the rate-limiting step in cap-dependent translation initiation. The binding of eIF4E to the cap recruits the other components of the eIF4F complex, which in turn facilitates the recruitment of the 40S ribosomal subunit to the mRNA, allowing for the initiation of protein synthesis. While the 7-methylguanosine is the principal determinant for eIF4E binding, the identity of the first nucleotide can modulate this interaction.

-

mRNA Stability: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell. The 2'-O-methylation at the first nucleotide, as seen in the this compound cap, provides an additional layer of protection against certain decapping enzymes and quality control pathways that target improperly capped or foreign RNA. This enhanced stability is crucial for maximizing the protein expression from a given mRNA molecule.

-

Evasion of the Innate Immune System: The innate immune system has evolved mechanisms to recognize foreign RNA, a hallmark of viral infection. Uncapped or improperly capped RNAs, such as those with a 5'-triphosphate or a Cap-0 structure (lacking 2'-O-methylation), are potent triggers of an immune response through pattern recognition receptors like RIG-I and IFIT1. The 2'-O-methylation of the first nucleotide in the Cap-1 structure, including this compound, serves as a molecular signature of "self" RNA, allowing the mRNA to evade detection and subsequent inflammatory responses.[1] This is a critical feature for the safety and efficacy of mRNA-based therapeutics.

Quantitative Analysis of this compound-Capped mRNA Performance

The identity of the 2'-O-methylated first nucleotide in a Cap-1 structure can significantly impact the translational efficiency of an mRNA. The following table summarizes quantitative data on protein expression from in vitro transcribed mRNAs with different Cap-1 structures.

| Cap Structure | First Nucleotide | 2'-O-Methylation | Relative Protein Expression (HeLa cells) | Relative Protein Expression (JAWS II dendritic cells) |

| m7GpppAmpG | Adenosine | Yes | High | Very High |

| m7GpppGmpG | Guanosine | Yes | Low | Low |

| This compound | Cytidine | Yes | Moderate | Moderate |

| m7GpppUmpG | Uridine | Yes | Moderate | Moderate |

| m7GpppAG (Cap-0) | Adenosine | No | Moderate | Low |

Data adapted from studies on protein expression in different mammalian cell lines. The values are presented as relative comparisons.[1]

These data indicate that while an adenosine at the first position (m7GpppAmpG) generally leads to the highest protein expression, a 2'-O-methylated cytidine (this compound) still supports robust translation, outperforming its unmethylated counterpart, particularly in immune cells like dendritic cells.[1] The choice of the first nucleotide in a therapeutic mRNA construct can, therefore, be a critical parameter for optimization.

Key Signaling and Experimental Workflows

To understand the functional context of the this compound cap, it is essential to visualize the molecular pathways and experimental procedures involved in its study.

Cap-Dependent Translation Initiation Pathway

The following diagram illustrates the key steps in the initiation of protein synthesis from a capped mRNA.

Caption: The canonical pathway of cap-dependent translation initiation.

Innate Immune Recognition of mRNA

The presence or absence of a proper Cap-1 structure determines whether an mRNA will be recognized as "self" or "non-self" by the innate immune system.

Caption: Simplified pathway of innate immune sensing of foreign mRNA.

Experimental Workflow for In Vitro Transcription

The synthesis of this compound-capped mRNA is typically achieved through in vitro transcription using a cap analog.

Caption: Workflow for co-transcriptional capping of mRNA in vitro.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound-capped mRNA.

Protocol for Co-transcriptional Synthesis of this compound-Capped mRNA

This protocol describes the synthesis of capped mRNA using a commercially available in vitro transcription kit and a custom cap analog.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter followed by the desired sequence starting with CG.

-

This compound cap analog

-

ATP, UTP, CTP, and GTP solutions (100 mM)

-

T7 RNA Polymerase

-

Transcription Buffer (10x)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Lithium Chloride (LiCl) solution (e.g., 7.5 M)

-

70% Ethanol (prepared with nuclease-free water)

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube on ice, assemble the following reaction mixture in the order listed:

-

Nuclease-free water to a final volume of 50 µL

-

10x Transcription Buffer: 5 µL

-

ATP, UTP, CTP (100 mM each): 2 µL each

-

GTP (100 mM): 0.5 µL

-

This compound cap analog (25 mM): 4 µL

-

Linearized DNA template (0.5-1 µg/µL): 1 µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

mRNA Purification (LiCl Precipitation):

-

Add 50 µL of nuclease-free water to the reaction mixture.

-

Add 30 µL of 7.5 M LiCl and mix well.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

-

-

Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (A260) and assess its integrity via denaturing agarose gel electrophoresis.

Protocol for In Vitro Translation using Rabbit Reticulocyte Lysate

This protocol outlines the assessment of the translational efficiency of the synthesized capped mRNA.

Materials:

-

Purified this compound-capped mRNA

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino Acid Mixture (minus methionine or leucine, depending on the radiolabel)

-

[³⁵S]-Methionine or [¹⁴C]-Leucine

-

RNase Inhibitor

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Acetone

Procedure:

-

Reaction Setup: On ice, combine the following in a nuclease-free tube:

-

Rabbit Reticulocyte Lysate: 12.5 µL

-

Amino Acid Mixture (minus Met/Leu): 0.5 µL

-

[³⁵S]-Methionine or [¹⁴C]-Leucine: 1 µL

-

RNase Inhibitor: 0.5 µL

-

This compound-capped mRNA (e.g., 1 µg): 1 µL

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubation: Mix gently and incubate at 30°C for 60-90 minutes.

-

Analysis of Translation Products:

-

SDS-PAGE and Autoradiography: Add an equal volume of 2x SDS-PAGE sample buffer to the reaction, boil for 5 minutes, and analyze the proteins by SDS-PAGE. Visualize the radiolabeled protein products by autoradiography.

-

TCA Precipitation: To quantify protein synthesis, spot a small aliquot of the reaction onto a filter paper, precipitate the proteins with cold 10% TCA, wash with acetone, and measure the incorporated radioactivity using a scintillation counter.

-

Protocol for mRNA Stability Assay using Actinomycin D

This protocol measures the half-life of the capped mRNA in a cell-based assay.

Materials:

-

Cultured mammalian cells (e.g., HeLa or HEK293T)

-

Transfection reagent

-

Purified this compound-capped mRNA

-

Actinomycin D

-

Cell lysis buffer

-

RNA extraction kit

-

qRT-PCR reagents

Procedure:

-

Transfection: Seed cells in a multi-well plate and transfect them with the this compound-capped mRNA using a suitable transfection reagent.

-

Transcription Inhibition: After a period of expression (e.g., 4-6 hours), add Actinomycin D to the culture medium to a final concentration of 5-10 µg/mL to block transcription. This is the 0-hour time point.

-

Time Course: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

-

RNA Extraction and qRT-PCR:

-

At each time point, lyse the cells and extract total RNA.

-

Perform reverse transcription followed by quantitative PCR (qRT-PCR) using primers specific for the transfected mRNA and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point. Plot the percentage of remaining mRNA against time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life.

Protocol for Measuring Innate Immune Response (IFN-β mRNA Induction)

This protocol assesses the immunogenicity of the capped mRNA by measuring the induction of the type I interferon, IFN-β.

Materials:

-

Immune-competent cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a dendritic cell line like JAWS II)

-

Transfection reagent suitable for immune cells

-

Purified this compound-capped mRNA

-

Uncapped or Cap-0 mRNA (as a positive control)

-

Cell lysis buffer

-

RNA extraction kit

-

qRT-PCR reagents for IFN-β and a housekeeping gene

Procedure:

-

Cell Transfection: Transfect the immune cells with the different mRNA constructs (this compound-capped, uncapped, and a mock control).

-

Incubation: Incubate the cells for a period sufficient to induce an immune response (e.g., 6-12 hours).

-

RNA Extraction and qRT-PCR:

-

Harvest the cells, extract total RNA, and perform qRT-PCR for IFN-β mRNA and a housekeeping gene.

-

-

Data Analysis: Calculate the fold change in IFN-β mRNA expression for each condition relative to the mock-transfected cells, after normalization to the housekeeping gene. A significant increase in IFN-β mRNA levels indicates an innate immune response.

Conclusion

The this compound cap structure is a key molecular feature that governs the functionality of mRNA. Its role in promoting efficient translation, enhancing mRNA stability, and, most critically, enabling evasion of the innate immune system makes it a cornerstone of modern mRNA therapeutic design. A thorough understanding of its properties, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the continued development of safe and effective mRNA-based drugs and vaccines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.

References

The Dual Role of m7GpppCmpG: A Technical Guide to a Cap 0 and Cap 1 Analog for mRNA Research and Development

For Immediate Release

[City, State] – [Date] – In the rapidly advancing field of mRNA therapeutics and research, the precise control of mRNA capping is paramount for ensuring optimal translation efficiency and minimizing immunogenicity. This technical guide provides an in-depth exploration of m7GpppCmpG, a trinucleotide cap analog that serves as a versatile tool for the in vitro synthesis of mRNAs with either a Cap 0 or a Cap 1 structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of differential mRNA capping in their work.

Introduction: The Critical Importance of the 5' Cap

The 5' cap structure (m7GpppN) is a defining feature of eukaryotic messenger RNA (mRNA), essential for its stability, nuclear export, and, most critically, for the initiation of cap-dependent translation.[][2] The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex.[3] In higher eukaryotes, this basic cap structure, known as Cap 0, can be further modified by the 2'-O-methylation of the first transcribed nucleotide to form a Cap 1 structure (m7GpppNm).[][2] This seemingly subtle modification has profound biological consequences, playing a crucial role in the host's ability to distinguish its own mRNA from foreign RNA, thereby evading an innate immune response. Furthermore, the Cap 1 structure has been shown to enhance the translational efficiency of mRNA.

The trinucleotide cap analog this compound offers a streamlined method for the co-transcriptional capping of in vitro transcribed (IVT) mRNA, enabling the production of transcripts that begin with a 2'-O-methylated cytosine, thus directly yielding a Cap 1 structure. Alternatively, by using its non-2'-O-methylated counterpart, m7GpppCpG, a Cap 0 structure can be generated, providing a valuable tool for comparative studies.

Quantitative Data Summary

The selection of a cap analog is a critical determinant of the quality and translational potential of in vitro transcribed mRNA. The following table summarizes key quantitative parameters for trinucleotide cap analogs, including data relevant to this compound and its Cap 0 counterpart, to facilitate informed decision-making in experimental design.

| Cap Analog | Capping Efficiency (%) | eIF4E Binding Affinity (Kd, nM) | Relative Translation Efficiency |

| This compound (Cap 1 analog) | 54 | Data not available for C-analogs; G-analogs show Kd in the range of 100-150 nM | Expected to be higher than Cap 0 |

| m7GpppCpG (Cap 0 analog) | 60 | Data not available for C-analogs; G-analogs show Kd in the range of 100-150 nM | Baseline for comparison |

| m7GpppAmpG (Cap 1 analog) | 90 | ~120 | High |

| m7GpppApG (Cap 0 analog) | 89 | ~130 | Moderate to High |

| m7GpppGmpG (Cap 1 analog) | 86 | ~100 | High |

| m7GpppGpG (Cap 0 analog) | 80 | ~110 | Moderate to High |

Signaling Pathways and Experimental Workflows

Cap-Dependent Translation Initiation

The initiation of translation is a multi-step process that begins with the recognition of the 5' cap structure by eIF4E. This binding event nucleates the assembly of the eIF4F complex, which then recruits the 43S pre-initiation complex to the mRNA. The complex then scans the 5' untranslated region (UTR) until it locates the start codon. The presence of a Cap 1 structure is thought to enhance the affinity of the cap for eIF4E and promote a more efficient assembly of the initiation complex, leading to higher rates of translation.

References

The Role of m7GpppCmpG in In Vitro Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the trinucleotide cap analog, m7GpppCmpG, in the in vitro synthesis of messenger RNA (mRNA). As the fields of mRNA-based therapeutics and vaccines continue to rapidly evolve, the precise engineering of synthetic mRNA molecules is paramount to ensure their stability, translational efficiency, and appropriate interaction with the host immune system. The 5' cap structure is a key determinant of these properties, and the choice of cap analog during in vitro transcription (IVT) is a critical process parameter. This document provides a comprehensive overview of this compound, including its mechanism of action, a comparative analysis of its performance, detailed experimental protocols, and an examination of its role in modulating the innate immune response.

Introduction to mRNA Capping and the Significance of Cap Structures

Eukaryotic and viral mRNAs possess a unique 5'-terminal cap structure, typically consisting of a 7-methylguanosine (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This cap structure is essential for multiple stages of the mRNA lifecycle:

-

Protection from Degradation: The cap protects the mRNA from exonucleolytic degradation, thereby increasing its stability.

-

Enhanced Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial component of the translation initiation complex, leading to efficient protein synthesis.

-

Splicing and Nuclear Export: The cap plays a role in pre-mRNA splicing and the transport of mature mRNA from the nucleus to the cytoplasm.

In higher eukaryotes, the cap structure can be further modified by methylation of the 2'-hydroxyl group of the ribose of the first and second nucleotides, leading to the formation of Cap 1 and Cap 2 structures, respectively. These modifications are critical for the mRNA to be recognized as "self" by the innate immune system, thus avoiding an unwanted inflammatory response.

This compound: A Trinucleotide Cap Analog for Cap 1 Formation

This compound is a trinucleotide cap analog with the structure 7-methylguanosine(5')triphosphate(5')-2'-O-methylcytidine(5')phosphate(5')guanosine. It is designed for co-transcriptional capping during in vitro transcription. The key features of this compound are:

-

Trinucleotide Structure: Unlike dinucleotide cap analogs (e.g., m7GpppG), trinucleotide analogs are incorporated more efficiently and in the correct orientation, leading to a higher percentage of correctly capped mRNA.

-

2'-O-Methylated Cytidine (Cm): The presence of a 2'-O-methylated cytidine at the first transcribed position allows for the direct synthesis of mRNA with a Cap 1 structure. This is a significant advantage over cap analogs that produce a Cap 0 structure, which may require a separate enzymatic step to be converted to Cap 1.

Mechanism of Action

During in vitro transcription, T7, T3, or SP6 RNA polymerase initiates transcription by incorporating a nucleoside triphosphate at the 5' end of the nascent RNA strand. When this compound is included in the transcription reaction, it competes with GTP for initiation. The polymerase recognizes the guanosine at the 3' end of the cap analog and incorporates the entire trinucleotide at the start of the transcript. The subsequent nucleotides are then added to the 3' end of the guanosine of the cap analog.

The incorporation of this compound results in an mRNA with the structure m7GpppCmpN..., where N is the next nucleotide in the sequence. This structure is recognized by the cellular machinery as a mature, capped mRNA.

Quantitative Data on Cap Analog Performance

Table 1: Comparison of Capping Efficiencies of Different Cap Analogs

| Cap Analog | Type | Typical Capping Efficiency (%) | Reference |

| m7GpppG | Dinucleotide | 40-60 | [1] |

| ARCA (Anti-Reverse Cap Analog) | Dinucleotide | ~80 | [2] |

| m7GpppAmpG | Trinucleotide | >95 | [3] |

| CleanCap® AG | Trinucleotide | >95 | [2] |

| This compound | Trinucleotide | Expected to be >90% | Inferred from similar trinucleotide analogs |

Table 2: Relative Translation Efficiencies of mRNAs with Different Cap Structures

| Cap Structure | Method of Capping | Relative Translation Efficiency (compared to uncapped) | Reference |

| Uncapped | - | 1 | [4] |

| Cap 0 (m7GpppN) | Co-transcriptional (dinucleotide) | 7-10 fold increase | |

| Cap 1 (m7GpppNm) | Co-transcriptional (trinucleotide) or Enzymatic | Generally higher than Cap 0 | |

| Cap 1 (m7GpppCm) | Co-transcriptional (this compound) | Expected to be similar to or higher than other Cap 1 structures | Inferred |

Experimental Protocols

Co-transcriptional Capping of mRNA using this compound

This protocol is a general guideline for the in vitro transcription of mRNA with a Cap 1 structure using this compound. Optimization may be required for specific templates and applications.

Materials:

-

Linearized DNA template with a T7 promoter

-

This compound cap analog

-

ATP, UTP, CTP, GTP solutions

-

T7 RNA Polymerase

-

Transcription Buffer (10X)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

Thaw and Prepare Reagents: Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

-

Assemble the Transcription Reaction: In a nuclease-free tube, assemble the following components at room temperature in the order listed:

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| ATP (100 mM) | 2 µL | 10 mM |

| UTP (100 mM) | 2 µL | 10 mM |

| CTP (100 mM) | 2 µL | 10 mM |

| GTP (100 mM) | 0.5 µL | 2.5 mM |

| This compound (50 mM) | 2 µL | 5 mM |

| Linearized DNA template (1 µg/µL) | 1 µL | 50 ng/µL |

| RNase Inhibitor | 1 µL | - |

| T7 RNA Polymerase | 2 µL | - |

-

Incubation: Mix the reaction gently by pipetting up and down and incubate at 37°C for 2 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification: Purify the transcribed mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by gel electrophoresis.

Determination of Capping Efficiency by LC-MS

This protocol provides a general workflow for assessing the capping efficiency of in vitro transcribed mRNA using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Purified capped mRNA

-

RNase H

-

Biotinylated DNA probe complementary to the 5' end of the mRNA

-

Streptavidin-coated magnetic beads

-

Buffers for RNase H digestion and bead binding/washing

-

Enzyme for 5' end fragment release (e.g., a thermostable RNase)

-

LC-MS system

Procedure:

-

Hybridization: Anneal the biotinylated DNA probe to the purified mRNA.

-

RNase H Digestion: Treat the mRNA:DNA hybrid with RNase H to specifically cleave the mRNA at the hybrid region, releasing the 5' terminal fragment.

-

Capture of 5' Fragment: Use streptavidin-coated magnetic beads to capture the biotinylated DNA probe along with the hybridized 5' mRNA fragment.

-

Elution: Elute the 5' mRNA fragment from the beads.

-

LC-MS Analysis: Analyze the eluted fragment by LC-MS. The mass spectrometer will detect the masses corresponding to the capped (m7GpppCmpN...) and uncapped (pppN...) fragments.

-

Data Analysis: Calculate the capping efficiency by determining the ratio of the peak area of the capped fragment to the sum of the peak areas of the capped and uncapped fragments.

Signaling Pathways and Immunogenicity

The 2'-O-methylation of the first nucleotide, which creates the Cap 1 structure, is a critical determinant for the host innate immune system to distinguish "self" from "non-self" RNA. Uncapped or improperly capped RNAs can be recognized by pattern recognition receptors (PRRs) such as RIG-I, leading to the activation of an antiviral immune response and the production of type I interferons.

The use of this compound to co-transcriptionally generate Cap 1 mRNA is a strategy to mitigate this immune response.

RIG-I Signaling Pathway and Evasion by Cap 1 mRNA

Caption: RIG-I innate immune signaling pathway and its evasion by Cap 1 mRNA.

As depicted in the diagram, viral RNA with a 5'-triphosphate (5'-ppp) end is recognized by the cytosolic sensor RIG-I. This binding induces a conformational change in RIG-I, leading to its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), initiating a signaling cascade that results in the phosphorylation and activation of transcription factors IRF3 and IRF7. These factors translocate to the nucleus and induce the expression of type I interferons, leading to an antiviral state.

In contrast, mRNA with a Cap 1 structure, such as that produced using this compound, is not efficiently recognized by RIG-I. The 2'-O-methylation sterically hinders the binding of RIG-I to the 5' end of the mRNA, thus preventing the activation of this innate immune pathway. This "immune evasion" is a desirable characteristic for mRNA-based therapeutics and vaccines, as it can reduce inflammatory side effects and increase the translational output of the administered mRNA.

Experimental and Logical Workflows

In Vitro Transcription and Capping Workflow

Caption: General workflow for in vitro transcription with co-transcriptional capping.

The workflow for producing Cap 1 mRNA using this compound is a streamlined process. It begins with the preparation of a linear DNA template containing a T7 promoter upstream of the gene of interest. This template is then used in an in vitro transcription reaction containing T7 RNA polymerase, the four standard NTPs, and the this compound cap analog. Following the transcription reaction, the DNA template is removed by DNase I treatment. The resulting mRNA is then purified to remove unincorporated nucleotides, enzymes, and other reaction components. Finally, the purified mRNA undergoes quality control to assess its concentration, integrity, and capping efficiency before being used in downstream applications.

Conclusion

The trinucleotide cap analog this compound offers a robust and efficient method for the co-transcriptional synthesis of mRNA with a Cap 1 structure. This approach streamlines the manufacturing process of synthetic mRNA by eliminating the need for a separate enzymatic capping step. The resulting Cap 1 mRNA exhibits enhanced stability and translational efficiency, and critically, has a reduced immunogenic profile due to its ability to evade recognition by the innate immune sensor RIG-I. For researchers and developers in the field of mRNA therapeutics and vaccines, the use of this compound represents a valuable tool for producing high-quality, biologically active mRNA molecules. Further studies directly quantifying the performance of this compound in comparison to other advanced cap analogs will be beneficial for the continued optimization of synthetic mRNA design.

References

- 1. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Why Co-Transcriptional Capping - Areterna [areterna.com]

- 4. Efficient preparation and properties of mRNAs containing a fluorescent cap analog: Anthraniloyl-m7GpppG - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of m7GpppCmpG

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap structure is a critical feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and translation. The cap analog N7-methylguanosine(5')triphospho(5')(2'-O-methyl)cytidine(5')phospho(5')guanosine, abbreviated as m7GpppCmpG, is a synthetically produced trinucleotide cap analog. It is a vital tool in the in vitro synthesis of mRNA, enabling the production of transcripts with a Cap-1 structure. This guide provides a detailed examination of the structure of this compound, its role in molecular biology, and the experimental methodologies used for its characterization and application.

The Core Structure of this compound

This compound is a trinucleotide cap analog designed to mimic the naturally occurring 5' cap structure of eukaryotic mRNA.[1] Its structure consists of three key components:

-

7-methylguanosine (m7G): A guanosine nucleotide methylated at the 7th position of the guanine base. This modification is crucial for recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation.[2]

-

Triphosphate Bridge: A 5'-5' triphosphate linkage connects the 7-methylguanosine to the adjacent nucleotide. This unusual linkage protects the mRNA from exonuclease degradation.[3]

-

2'-O-methylcytidine (Cm): The first nucleotide following the triphosphate bridge is a cytidine that is methylated at the 2'-hydroxyl group of its ribose sugar. This 2'-O-methylation is the defining feature of the "Cap-1" structure.

-

Guanosine (pG): The second nucleotide in the trinucleotide structure, linked to the 2'-O-methylcytidine by a standard phosphodiester bond.

The presence of the 2'-O-methylation on the first transcribed nucleotide (cytidine in this case) is of paramount biological significance. It allows the mRNA to be recognized as "self" by the host's innate immune system, thereby avoiding an antiviral response.[4][5]

Structural Representation

Caption: A simplified block diagram illustrating the components of the this compound trinucleotide cap analog.

Quantitative Structural and Binding Data

Binding affinities of various cap analogs to the eukaryotic initiation factor 4E (eIF4E) have been determined, highlighting the importance of the N7-methylation on guanosine for high-affinity binding. While specific dissociation constants (Kd) for this compound are not widely published, studies on similar trinucleotide cap analogs provide a basis for comparison.

| Cap Analog Feature | Interacting Protein | Typical Binding Affinity (Kd) | Significance |

| 7-methylguanosine (m7G) | eIF4E | nM range | Essential for high-affinity binding and translation initiation. |

| Triphosphate bridge | eIF4E | Contributes to binding affinity | Stabilizes the interaction with eIF4E. |

| 2'-O-methylation (Cap-1) | IFIT1 | Reduced binding compared to Cap-0 | Key for evading innate immune recognition. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary. However, the following sections outline the general methodologies employed, based on published procedures for similar trinucleotide cap analogs.

Synthesis and Purification of this compound

The chemical synthesis of trinucleotide cap analogs is a multi-step process. A common strategy involves the coupling of a 7-methylguanosine diphosphate imidazolide with a 5'-phosphorylated dinucleotide (pCmpG).

Simplified Synthesis Workflow:

-

Synthesis of the dinucleotide pCmpG: This involves standard phosphoramidite chemistry to couple a protected cytidine and guanosine, followed by the introduction of the 2'-O-methylation on the cytidine and 5'-phosphorylation.

-

Activation of m7GDP: 7-methylguanosine diphosphate (m7GDP) is activated, often by creating an imidazolide derivative.

-

Coupling Reaction: The activated m7GDP is coupled with the pCmpG dinucleotide in the presence of a catalyst, such as zinc chloride, to form the 5'-5' triphosphate bridge.

-

Purification: The final product is purified using a combination of ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC).

Caption: A flowchart outlining the general steps for the chemical synthesis of this compound.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized this compound.

-

Sample Preparation: The purified cap analog is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile salt to aid ionization.

-

Instrumentation: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or FT-ICR is commonly used.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the calculated mass of this compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its structure by analyzing the fragmentation pattern.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the detailed chemical structure and conformation of this compound.

-

Sample Preparation: A few milligrams of the purified cap analog are dissolved in deuterium oxide (D2O).

-

Data Acquisition: A suite of NMR experiments is performed, including 1H, 13C, and 31P NMR. 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign proton, carbon, and phosphorus signals to specific atoms in the molecule.

-

Data Analysis: Chemical shifts and coupling constants are analyzed to confirm the identity and purity of the compound, including the presence and location of the methyl groups and the integrity of the triphosphate bridge.

In Vitro Transcription using this compound

This compound is used as a primer in the in vitro transcription reaction to co-transcriptionally add the Cap-1 structure to the 5' end of the synthesized RNA.

-

Reaction Setup: The in vitro transcription reaction mixture typically includes:

-

A linearized DNA template containing a T7, T3, or SP6 promoter.

-

The respective RNA polymerase.

-

Ribonucleoside triphosphates (ATP, CTP, UTP, and GTP).

-

This compound cap analog. The ratio of cap analog to GTP is optimized to maximize capping efficiency.

-

A reaction buffer containing magnesium chloride and other necessary salts.

-

-

Incubation: The reaction is incubated at 37°C for several hours.

-

Template Removal and RNA Purification: The DNA template is degraded using DNase, and the synthesized capped mRNA is purified, typically by lithium chloride precipitation or column chromatography.

Caption: A workflow for the in vitro transcription of mRNA using this compound to generate a Cap-1 structure.

Signaling Pathways and Biological Relevance

The this compound cap analog plays a crucial role in ensuring that the in vitro transcribed mRNA is efficiently translated and does not trigger an innate immune response.

Cap-Dependent Translation Initiation

The primary function of the 5' cap is to recruit the translational machinery to the mRNA.

-

eIF4E Recognition: The 7-methylguanosine of the cap is recognized and bound by the eukaryotic initiation factor 4E (eIF4E).

-

eIF4F Complex Formation: eIF4E, along with the scaffolding protein eIF4G and the RNA helicase eIF4A, forms the eIF4F complex at the 5' end of the mRNA.

-

Ribosome Recruitment: The eIF4F complex recruits the 43S preinitiation complex (containing the 40S ribosomal subunit and other initiation factors) to the mRNA.

-

Scanning and Initiation: The 43S complex scans along the 5' untranslated region (UTR) of the mRNA until it encounters the start codon (AUG), at which point the 60S ribosomal subunit joins, and protein synthesis begins.

Caption: The signaling pathway of cap-dependent translation initiation initiated by a Cap-1 mRNA.

Evasion of the Innate Immune Response

The innate immune system has evolved to recognize foreign RNA, such as that from viral infections. Cytoplasmic RNA sensors like RIG-I and MDA5 can detect uncapped or improperly capped RNA, triggering an antiviral response that includes the production of type I interferons.

-

RIG-I and MDA5: These are key pattern recognition receptors (PRRs) that recognize viral RNA. RIG-I typically recognizes short, 5'-triphosphorylated RNA, while MDA5 recognizes long double-stranded RNA.

-

IFIT Proteins: Interferon-induced proteins with tetratricopeptide repeats (IFITs), such as IFIT1, can directly bind to RNA with a Cap-0 structure (lacking 2'-O-methylation) and inhibit its translation.

-

The Role of Cap-1: The 2'-O-methylation present in the Cap-1 structure, generated by using this compound, acts as a molecular signature of "self." This modification prevents the mRNA from being recognized by IFIT1 and other innate immune sensors, thus avoiding the induction of an inflammatory response and ensuring efficient protein expression from the synthetic mRNA.

Caption: A diagram illustrating how Cap-1 mRNA evades innate immune recognition, while uncapped and Cap-0 RNAs trigger an immune response.

Conclusion

This compound is a sophisticated and essential tool for the production of therapeutic and research-grade mRNA. Its unique trinucleotide structure, featuring both the N7-methylated guanosine and the 2'-O-methylated cytidine, ensures that the resulting mRNA is translationally competent and immunologically silent. A thorough understanding of its structure, the methods for its synthesis and characterization, and its role in fundamental biological pathways is critical for researchers and professionals in the fields of molecular biology, drug development, and biotechnology.

References

- 1. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oncogene eIF4E: Using Biochemical Insights to Target Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Ifit1b is a cap1-RNA–binding protein that inhibits mouse coronavirus translation and is regulated by complexing with Ifit1c - PMC [pmc.ncbi.nlm.nih.gov]

The Meticulous Craft of mRNA Capping: A Technical Guide to the m7GpppCmpG Cap-1 Structure

For Researchers, Scientists, and Drug Development Professionals

The 5' cap of messenger RNA (mRNA) is a critical modification that orchestrates multiple aspects of mRNA metabolism, from stability and nuclear export to translation initiation. The Cap-1 structure, m7GpppCmpG, represents a key maturation step for eukaryotic mRNA, distinguishing it from foreign RNA and ensuring its efficient translation into protein. This in-depth technical guide provides a comprehensive overview of the enzymatic mechanism of this compound capping, quantitative data on the key molecular interactions, and detailed protocols for the essential experiments in this field.

The Enzymatic Symphony of Cap-1 Formation

The synthesis of the this compound cap is a multi-step enzymatic process that occurs co-transcriptionally in the nucleus of eukaryotic cells. It involves a series of coordinated reactions catalyzed by four key enzymes, transforming the initial 5'-triphosphate of the nascent mRNA transcript into the mature Cap-1 structure.

The journey to a mature Cap-1 structure begins with the formation of the Cap-0 structure (m7GpppN), which itself is a three-step process:

-

RNA Triphosphatase (RTP): The first step is the removal of the γ-phosphate from the 5' end of the nascent pre-mRNA, which bears a 5'-triphosphate group (pppN-RNA). This hydrolysis reaction is catalyzed by RNA triphosphatase, yielding a 5'-diphosphate RNA (ppN-RNA).[1]

-

RNA Guanylyltransferase (GTase): Next, RNA guanylyltransferase transfers a guanosine monophosphate (GMP) moiety from a GTP molecule to the 5'-diphosphate end of the RNA. This reaction forms an unconventional 5'-5' triphosphate linkage, resulting in the GpppN-RNA structure.[2][3] The reaction proceeds through a covalent enzyme-GMP intermediate.[4][5]

-

RNA (guanine-N7)-methyltransferase (N7-MTase): The final step in Cap-0 formation is the methylation of the guanine base at the N7 position. This reaction is catalyzed by RNA (guanine-N7)-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, producing the m7GpppN-RNA (Cap-0) structure.

The journey culminates with the formation of the Cap-1 structure:

-

RNA (nucleoside-2'-O)-methyltransferase (2'-O-MTase or CMTr1): The Cap-0 structure is further modified by a 2'-O-methylation of the first nucleotide of the original transcript. This reaction is catalyzed by a cap-specific 2'-O-methyltransferase, which also uses SAM as the methyl donor, to generate the final this compound (Cap-1) structure (where 'Cm' represents a 2'-O-methylated cytidine). This 2'-O-methylation is crucial for the mRNA to be recognized as "self" by the innate immune system, thus avoiding an antiviral response.

Quantitative Insights into the Capping Machinery

The efficiency and fidelity of the capping process are underpinned by the specific kinetic properties of the capping enzymes and the binding affinities of cap-binding proteins.

Table 1: Kinetic Parameters of Key Capping Enzymes

| Enzyme | Substrate(s) | Km | kcat | Source Organism/Enzyme | Reference |

| RNA Triphosphatase | ATP | 7 µM | 1.5 s-1 | Paramecium bursaria Chlorella virus 1 | |

| RNA Guanylyltransferase | GTP | 34.24 µM | 540 s-1 | Antheraea mylitta cypovirus | |

| RNA | 98.35 nM | Antheraea mylitta cypovirus | |||

| RNA (guanine-N7)-methyltransferase | RNA | 0.39 µM | - | Antheraea mylitta cypovirus | |

| SAM | 4.41 µM | - | Antheraea mylitta cypovirus | ||

| RNA | 0.016–2 µM | - | Human (hRNMT) | ||

| SAM | 0.012–1.5 µM | - | Human (hRNMT) |

Note: Kinetic parameters can vary significantly depending on the specific enzyme, substrate, and reaction conditions. The data presented here are from different sources and should be interpreted with this in mind.

Table 2: Binding Affinities of eIF4E for Cap Analogs

| Ligand | Kd | Method | Source |

| m7GpppG | 561 nM | Intrinsic Fluorescence | |

| Capped RNA Oligo (5'-C) | Substantially lower than m7GpppG | Intrinsic Fluorescence | |

| Capped RNA Oligo (5'-A) | Substantially lower than m7GpppG | Intrinsic Fluorescence | |

| Capped RNA Oligo (5'-G) | Substantially lower than m7GpppG | Intrinsic Fluorescence |

Table 3: Comparison of In Vitro Capping Efficiencies

| Capping Method | Typical Efficiency | Advantages | Disadvantages | Reference |

| Co-transcriptional (ARCA) | 70-80% | Simpler, one-pot reaction | Lower yield due to GTP competition, produces only Cap-0 directly, potential for reverse incorporation | |

| Co-transcriptional (CleanCap®) | >95% | High efficiency, one-pot reaction, produces Cap-1 directly | Proprietary technology | |

| Post-transcriptional (Enzymatic) | Nearly 100% | High efficiency, produces defined Cap-0 or Cap-1 structures, correct orientation of the cap | Multi-step process, requires additional enzymes and purification steps |

Visualizing the Capping Pathway and Experimental Workflows

To provide a clearer understanding of the intricate processes involved in mRNA capping and its analysis, the following diagrams were generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and analysis of this compound capped mRNA.

In Vitro Transcription and Post-Transcriptional Enzymatic Capping

This protocol describes the synthesis of uncapped RNA followed by enzymatic capping to produce Cap-1 mRNA.

Materials:

-

Linearized DNA template with a T7, SP6, or T3 promoter

-

In vitro transcription kit (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit)

-

Vaccinia Capping System (e.g., NEB #M2080)

-

mRNA Cap 2´-O-Methyltransferase (e.g., NEB #M0366)

-

S-adenosylmethionine (SAM)

-

GTP solution

-

Nuclease-free water

-

RNA purification kit (e.g., Monarch® RNA Cleanup Kit)

-

RNase inhibitor

Procedure:

-

In Vitro Transcription (IVT):

-

Set up the IVT reaction according to the manufacturer's protocol. A typical 20 µL reaction includes:

-

2 µL 10X Reaction Buffer

-

2 µL each of ATP, CTP, GTP, UTP (100 mM stocks)

-

1 µg linearized DNA template

-

2 µL T7 RNA Polymerase Mix

-

Nuclease-free water to 20 µL

-

-

Incubate at 37°C for 2-4 hours.

-

Treat with DNase I to remove the DNA template.

-

Purify the uncapped RNA using an RNA purification kit. Elute in nuclease-free water.

-

Quantify the RNA concentration and assess its integrity by gel electrophoresis.

-

-

Post-Transcriptional Capping (to generate Cap-1):

-

In a nuclease-free tube, combine the following in order:

-

Up to 5 µg of purified uncapped RNA

-

Nuclease-free water to a final volume of 14 µL

-

-

Heat at 65°C for 5 minutes, then immediately place on ice for 5 minutes to denature secondary structures.

-

Add the following components to the denatured RNA:

-

2 µL 10X Capping Buffer

-

1 µL GTP (10 mM)

-

1 µL SAM (32 mM)

-

1 µL Vaccinia Capping Enzyme

-

1 µL mRNA Cap 2´-O-Methyltransferase

-

-

The final reaction volume is 20 µL.

-

Incubate at 37°C for 30-60 minutes.

-

Purify the capped RNA using an RNA purification kit.

-

The resulting RNA will have a Cap-1 structure.

-

Ribozyme Cleavage Assay for Capping Efficiency

This assay uses a specific ribozyme to cleave the mRNA at a defined position, generating a short 5' fragment that can be analyzed to determine the ratio of capped to uncapped molecules.

Materials:

-

Capped mRNA sample

-

Custom-designed hammerhead ribozyme specific to the 5' UTR of the mRNA

-

Ribozyme cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂)

-

Silica-based column purification kit

-

Denaturing polyacrylamide gel (e.g., 21% PAGE, 8 M urea)

-

Staining solution (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Ribozyme Annealing and Cleavage:

-

In a nuclease-free tube, mix the capped mRNA (e.g., 1 µg) with a molar excess of the ribozyme (e.g., 2:1 to 10:1 ratio) in ribozyme cleavage buffer without MgCl₂.

-

Heat the mixture to 95°C for 2 minutes and then cool to 37°C to allow for annealing.

-

Initiate the cleavage reaction by adding MgCl₂ to a final concentration of 20 mM.

-

Incubate at 37°C for 1-2 hours.

-

-

Purification of 5' Cleavage Products:

-

Purify the short 5' cleavage products from the reaction mixture using a silica-based column purification method optimized for small RNAs. This step will remove the longer 3' fragment and the ribozyme.

-

-

Analysis by Denaturing PAGE:

-

Resuspend the purified 5' fragments in a formamide-containing loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the fragments on a high-resolution denaturing polyacrylamide gel. The capped fragment will migrate slightly slower than the uncapped fragment due to the additional mass of the cap structure.

-

Stain the gel with a fluorescent dye and visualize using a gel imaging system.

-

-

Quantification:

-

Quantify the band intensities of the capped and uncapped 5' fragments using densitometry software.

-

Calculate the capping efficiency as: (Intensity of capped band) / (Intensity of capped band + Intensity of uncapped band) * 100%.

-

LC-MS Analysis of mRNA Capping

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method for characterizing and quantifying mRNA cap structures.

Materials:

-

Capped mRNA sample

-

Enzyme for site-specific cleavage (e.g., RNase H and a specific DNA-RNA chimeric probe, or a sequence-specific RNase)

-

LC-MS system equipped with an appropriate column (e.g., C18) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Mobile phases for ion-pair reversed-phase chromatography (e.g., containing HFIP and a volatile amine like triethylamine or diisopropylethylamine)

Procedure:

-

Sample Preparation (Enzymatic Digestion):

-

Digest the capped mRNA with a site-specific nuclease to generate a short 5' fragment (typically 10-30 nucleotides) containing the cap structure.

-

For RNase H digestion, anneal a specific DNA-RNA chimeric probe to the 5' end of the mRNA to direct cleavage at a precise location.

-

Purify the resulting fragments.

-

-

LC-MS Analysis:

-

Inject the purified 5' fragments onto the LC-MS system.

-

Separate the fragments using an ion-pair reversed-phase gradient. The different cap species (e.g., uncapped, Cap-0, Cap-1) will have different retention times.

-

The eluting fragments are introduced into the mass spectrometer for mass analysis.

-

-

Data Analysis:

-

Identify the different cap species based on their accurate mass-to-charge ratios.

-

Quantify the relative abundance of each species by integrating the peak areas from the extracted ion chromatograms.

-

Calculate the capping efficiency for each cap structure.

-

Fluorescence Anisotropy Assay for eIF4E-Cap Binding

This assay measures the change in fluorescence anisotropy of a fluorescently labeled cap analog upon binding to the eukaryotic initiation factor 4E (eIF4E), allowing for the determination of the binding affinity (Kd).

Materials:

-

Purified recombinant eIF4E protein

-

Fluorescently labeled cap analog (e.g., m7GTP-fluorescein)

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Fluorescence plate reader capable of measuring fluorescence anisotropy

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the eIF4E protein in the binding buffer.

-

In a microplate, add a constant, low concentration of the fluorescently labeled cap analog to each well.

-

Add the different concentrations of eIF4E to the wells. Include a control with no protein.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

-

Fluorescence Anisotropy Measurement:

-

Measure the fluorescence anisotropy of each well using the plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy as a function of the eIF4E concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Conclusion

The this compound cap is a testament to the intricate regulatory mechanisms governing gene expression in eukaryotes. Its synthesis is a finely tuned enzymatic cascade that bestows mRNA with the necessary credentials for a productive life in the cytoplasm. For researchers and drug development professionals, a deep understanding of this capping mechanism, coupled with robust analytical techniques, is paramount for the design and production of highly effective and safe mRNA-based therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing research and development in this exciting field.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 3. Structural analysis of human 2′-O-ribose methyltransferases involved in mRNA cap structure formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of mRNA capping by vaccinia virus guanylyltransferase: characterization of an enzyme--guanylate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of mRNA capping by vaccinia virus guanylyltransferase: characterization of an enzyme--guanylate intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Landscape of Novel STING Agonists: A Technical Guide

A Note on the Query: "m7GpppCmpG"

An extensive search of publicly available scientific literature and chemical databases did not yield any information on a molecule with the specific designation "this compound". This nomenclature suggests a potential N7-methylguanosine-containing cyclic dinucleotide; however, no such molecule has been described in the reviewed literature. Therefore, this technical guide will focus on the broader, yet highly relevant, field of the discovery and development of novel modified cyclic dinucleotide (CDN) agonists for the Stimulator of Interferon Genes (STING) pathway. This area of research is at the forefront of immuno-oncology and vaccine adjuvant development.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1][2][3] Upon binding to dsDNA, cGAS catalyzes the synthesis of the endogenous second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[4][5] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. STING activation initiates a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is pivotal for orchestrating a robust anti-pathogen and anti-tumor immunity.

The Discovery and Development of Modified Cyclic Dinucleotide STING Agonists

While natural CDNs like 2'3'-cGAMP are potent activators of STING, their therapeutic development is hampered by limitations such as poor membrane permeability and susceptibility to enzymatic degradation. This has spurred the development of synthetic CDN analogs with improved drug-like properties. These modifications are typically focused on the phosphate backbone, the ribose sugar, or the nucleobases.

One of the key strategies involves the replacement of non-bridging oxygen atoms in the phosphate backbone with sulfur atoms, creating phosphorothioate analogs. These modifications can enhance resistance to phosphodiesterase activity and modulate the potency of the CDN. Other approaches include the synthesis of analogs with non-canonical linkages (e.g., 2'-5', 2'-5' instead of the natural 2'-5', 3'-5' of cGAMP) and modifications to the nucleobases to improve binding affinity and cellular uptake.

Quantitative Data on Modified CDN STING Agonists

The development of novel STING agonists relies on quantitative assessment of their binding affinity to STING and their cellular potency in activating the pathway. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with lower values indicating a stronger interaction. Cellular potency is often expressed as the half-maximal effective concentration (EC50), representing the concentration of the agonist that elicits 50% of the maximal response (e.g., IFN-β production).

Below is a summary of representative quantitative data for some well-characterized natural and synthetic STING agonists.

| Compound | Description | Binding Affinity (Kd) to Human STING | Cellular Potency (EC50 in THP-1 cells) | Reference |

| 2'3'-cGAMP | Endogenous STING ligand | ~0.1 - 1 µM | ~1 - 5 µM | |

| c-di-GMP | Bacterial cyclic dinucleotide | ~1 - 10 µM | >10 µM | |

| ADU-S100 (MIW815) | Dithio-(Rp, Rp)-[cyclic[A(2′,5′)pA(3′,5′)p]] | Not explicitly stated, but potent activator | ~0.1 - 1 µM | |

| M-22-1 | 2'2'-cGAMP analog | 3 nM (binding EC50) | 0.66 µM | |

| SN-011 | Non-nucleotide STING antagonist | 4.03 nM | Inhibitor |

Note: Binding affinities and cellular potencies can vary depending on the specific assay conditions and the allele of human STING being tested.

Experimental Protocols

The characterization of novel STING agonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol outlines the general steps for determining the binding affinity of a novel CDN to purified STING protein using SPR.

Materials:

-

Purified recombinant human STING protein (C-terminal domain, amino acids 137-379)

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Test compound (novel CDN) at various concentrations

Procedure:

-

Immobilization of STING Protein:

-

Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified STING protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the novel CDN in running buffer.

-

Inject the CDN solutions over the immobilized STING surface, starting from the lowest concentration. Include a buffer-only injection as a blank.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the sensor surface between different compound injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Subtract the reference channel signal and the blank injection signal from the experimental data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cellular STING Activation Assay (IFN-β Reporter Assay)

This protocol describes how to measure the ability of a novel CDN to activate the STING pathway in a cellular context using a reporter gene assay.

Materials:

-

THP-1-Lucia™ ISG cells (or other suitable reporter cell line)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Novel CDN compound

-

Positive control (e.g., 2'3'-cGAMP)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed THP-1-Lucia™ ISG cells into a 96-well plate at a density of ~100,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel CDN and the positive control in cell culture medium.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 24 hours). Include a vehicle-only control.

-

-

Luciferase Assay:

-

After incubation, transfer a small volume of the cell culture supernatant to a white-walled 96-well plate.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signals to the vehicle control.

-

Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway.

Experimental Workflow Diagram

Caption: A general experimental workflow for the discovery and development of novel STING agonists.

References

- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashootoshtripathi.com [ashootoshtripathi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

m7GpppCmpG and its Role in Evading Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system serves as the first line of defense against viral pathogens, relying on pattern recognition receptors (PRRs) to detect non-self molecular patterns. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic PRR that recognizes viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and an antiviral state. A primary ligand for RIG-I is double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'-ppp) group, a common feature of viral replication intermediates. To evade this surveillance, host mRNAs, and many viral RNAs, possess a 5' cap structure. This guide provides an in-depth technical overview of the m7GpppCmpG cap analog, a type of "Cap-1" structure, and its critical role in evading RIG-I-mediated innate immunity. We will delve into the molecular mechanisms of this evasion, present quantitative data on receptor binding, and provide detailed protocols for key experiments in this field of study.

The RIG-I Signaling Pathway: A Sentinel Against Viral RNA

RIG-I is a cytosolic helicase that, upon binding to its RNA ligand, undergoes a conformational change. This activation exposes its N-terminal caspase activation and recruitment domains (CARDs).[1] These exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors such as IRF3 and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons, primarily IFN-β.

The Role of RNA Cap Structures in Immune Evasion

To distinguish self-RNA from viral RNA, eukaryotic cells modify the 5' end of their messenger RNAs with a cap structure. The most basic form is the "Cap-0" structure, which consists of a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge (m7GpppN). In higher eukaryotes, this is further modified by methylation of the 2'-hydroxyl group of the first and sometimes the second nucleotide, creating "Cap-1" (m7GpppNm) and "Cap-2" structures, respectively.[2][3] The this compound cap analog is a Cap-1 structure where the first nucleotide is a 2'-O-methylated Cytosine.

Mechanism of Evasion by this compound (Cap-1)

The key to evading RIG-I recognition lies in the 2'-O-methylation of the first nucleotide. Structural and biochemical studies have revealed that while RIG-I can accommodate a Cap-0 structure with an affinity similar to that of 5'-ppp-RNA, the presence of a 2'-O-methyl group on the first nucleotide ribose (as in Cap-1 structures like this compound) creates a steric clash with a conserved histidine residue (H830) in the RIG-I RNA binding pocket.[2][3] This steric hindrance significantly reduces the binding affinity of RIG-I for the RNA, thereby preventing its activation and the subsequent downstream signaling cascade.

Quantitative Data on RNA-RIG-I Interaction

Isothermal titration calorimetry (ITC) has been instrumental in quantifying the binding affinities between RIG-I and various RNA species. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

| RNA 5' Structure | Description | RIG-I Binding Affinity (Kd) | IFN-β Induction | Reference |

| 5'-ppp-dsRNA | Uncapped viral mimic | ~29 nM | High | |

| Cap-0 (m7GpppG-dsRNA) | Basic cap structure | ~33 nM | High | |

| Cap-1 (m7GpppGm-dsRNA) | 2'-O-methylated cap | ~6.7 µM (6700 nM) | Low / None |

These values are approximate and can vary based on the specific RNA sequence and experimental conditions.

The data clearly demonstrates that while the Cap-0 structure does not significantly impede RIG-I binding compared to uncapped 5'-ppp-RNA, the addition of a single 2'-O-methyl group in the Cap-1 structure dramatically reduces the binding affinity by over 200-fold, effectively preventing RIG-I activation.

Experimental Protocols

In Vitro Transcription of Capped RNA

This protocol describes the synthesis of RNA with a specific cap analog, such as this compound, using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

Ribonucleotide solution (ATP, UTP, CTP)

-

GTP solution

-

This compound cap analog

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL.

-

10x Transcription Buffer (2 µL).

-

ATP, UTP, CTP (to a final concentration of 2 mM each).

-

GTP (adjust concentration based on cap analog ratio, typically 4:1 cap:GTP).

-

This compound cap analog.

-

Linearized DNA template (0.5-1 µg).

-

RNase Inhibitor (20 units).

-

T7 RNA Polymerase (2 µL).

-

-

Mix gently and incubate at 37°C for 2-4 hours.

-

To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method such as spin column chromatography, HPLC, or gel electrophoresis.

IFN-β Promoter Luciferase Reporter Assay

This assay measures the activation of the IFN-β promoter in response to different RNA species.

Materials:

-

HEK293T cells

-

IFN-β promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Purified capped and uncapped RNA

-

Dual-luciferase assay system

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, transfect the cells with the various purified RNA species (e.g., 5'-ppp-RNA, Cap-0 RNA, this compound RNA). Include a mock transfection control.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Co-Immunoprecipitation of RIG-I and RNA

This protocol is used to determine if a specific RNA binds to RIG-I within a cellular context.

Materials:

-

Cells expressing tagged RIG-I (e.g., FLAG-tagged)

-

Transfection reagent

-

Purified RNA

-

Lysis buffer

-

Anti-FLAG antibody conjugated to beads

-

Wash buffers

-

RNA extraction kit

Procedure:

-

Transfect cells with the purified RNA of interest.

-

After a suitable incubation period, lyse the cells.

-

Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture RIG-I and any bound RNA.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound complexes or directly proceed to RNA extraction from the beads.

-

Analyze the extracted RNA by RT-qPCR to quantify the amount of specific RNA that was co-immunoprecipitated with RIG-I.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry, and enthalpy.

Materials:

-

Purified recombinant RIG-I protein

-

Purified RNA of interest

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Dialyze both the RIG-I protein and the RNA sample extensively against the same buffer to minimize heat changes due to buffer mismatch.

-

Determine the concentration of both protein and RNA accurately.

-

Load the RIG-I protein into the sample cell of the ITC instrument.

-

Load the RNA into the titration syringe.

-

Perform a series of small, sequential injections of the RNA into the protein solution while monitoring the heat change.

-

Analyze the resulting data to fit a binding curve and determine the thermodynamic parameters of the interaction.

Conclusion and Future Directions

The this compound cap, as a Cap-1 structure, plays a crucial role in allowing RNA to evade detection by the innate immune sensor RIG-I. This evasion is mediated by the 2'-O-methylation of the first nucleotide, which sterically hinders binding to the RIG-I protein. This mechanism is fundamental to the ability of the host to differentiate self from non-self RNA and is a strategy co-opted by many viruses to avoid immune surveillance. For drug development professionals, understanding this interaction is critical for the design of RNA-based therapeutics and vaccines. By modifying the cap structure, the immunogenicity of therapeutic RNAs can be precisely tuned to either avoid an unwanted immune response or to act as an adjuvant to stimulate immunity. Future research will likely focus on further dissecting the interplay between different cap structures and other PRRs, as well as exploring the potential for novel cap analogs to modulate innate immunity for therapeutic benefit.

References

- 1. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Conserved Histidine in the RNA Sensor RIG-I Controls Immune Tolerance to N1-2′O-Methylated Self RNA - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Synthesis of m7GpppCmpG Cap Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the m7GpppCmpG cap analog, a crucial component for the in vitro transcription of capped mRNA with enhanced translational efficiency and stability. This document details the synthetic route, experimental protocols, and relevant biological context for researchers in mRNA therapeutics, vaccine development, and fundamental molecular biology.

Introduction

The 5' cap structure is a hallmark of eukaryotic messenger RNA (mRNA), essential for its stability, nuclear export, and efficient translation into protein. The cap consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. The most basic form, termed Cap-0, is often further modified. In higher eukaryotes, the ribose of the first and sometimes the second nucleotide is 2'-O-methylated, forming Cap-1 and Cap-2 structures, respectively. This 2'-O-methylation is critical for the mRNA to evade the innate immune response by distinguishing it from viral or foreign RNA.

The this compound trinucleotide cap analog represents a Cap-1 structure, where the first nucleotide is a 2'-O-methylated cytidine. Co-transcriptional capping with such analogs is a widely used method to produce synthetic mRNA with improved biological properties. This guide outlines a plausible chemical synthesis strategy for this compound, based on established organophosphorus chemistry.

Chemical Synthesis Workflow

The chemical synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the 2'-O-methylated dinucleotide 5'-monophosphate (pCmpG): This is typically achieved using solid-phase phosphoramidite chemistry, a robust and widely adopted method for oligonucleotide synthesis.

-

Coupling of pCmpG with an activated 7-methylguanosine 5'-diphosphate (m7GDP) derivative: This final step forms the 5'-5' triphosphate linkage characteristic of the cap structure.

The overall workflow is depicted in the following diagram:

biochemical properties of m7GpppCmpG

An In-depth Technical Guide to the Biochemical Properties of m7GpppCmpG

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap structure is a defining feature of eukaryotic messenger RNA (mRNA), crucial for its regulation, stability, and efficient translation. The this compound cap, a specific form of the Cap 1 structure, is characterized by a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to a 2'-O-methylated cytidine (Cm), followed by a guanosine (G). This technical guide provides a comprehensive overview of the core , including its interactions with key cellular machinery and its impact on mRNA fate. The information presented herein is intended to support researchers and professionals involved in the study of mRNA metabolism and the development of RNA-based therapeutics.

Core Biochemical Properties of this compound

Structure of this compound

The this compound cap consists of a 7-methylguanosine connected to a 2'-O-methylated cytidine through a triphosphate linkage. This Cap 1 structure is prevalent in higher eukaryotes and plays a critical role in distinguishing endogenous mRNA from foreign or aberrant transcripts.[][] The presence of the methyl group on the 2'-hydroxyl of the ribose of the first transcribed nucleotide (cytidine in this case) is a key modification that confers unique biochemical properties.

Role in mRNA Stability and Immune Evasion